3-Cyclopentyl-1-propyne

Description

Properties

IUPAC Name |

prop-2-ynylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTCAHMANZTRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334530 | |

| Record name | 3-Cyclopentyl-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116279-08-4 | |

| Record name | 3-Cyclopentyl-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (prop-2-yn-1-yl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclopentyl-1-propyne physical properties

An In-depth Technical Guide to the Physical Properties of 3-Cyclopentyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 116279-08-4). The document is structured to serve as a practical reference for laboratory and research applications. It includes a detailed summary of quantitative data, general experimental protocols for the determination of key physical properties, and a visualization of a potential synthetic pathway. This guide is intended for professionals in research, science, and drug development who require accurate and accessible data on this compound.

Chemical Identity and Structure

This compound, also known as (prop-2-yn-1-yl)cyclopentane, is an organic compound featuring a cyclopentyl ring attached to a propyne (B1212725) group.[1][2] Its terminal alkyne functionality makes it a valuable building block in organic synthesis, particularly for exploring regioselective reactions.[3]

-

IUPAC Name: (Prop-2-yn-1-yl)cyclopentane[1]

-

Synonyms: 3-Cyclopentylpropyne, 2-propynylcyclopentane[2][3][4]

-

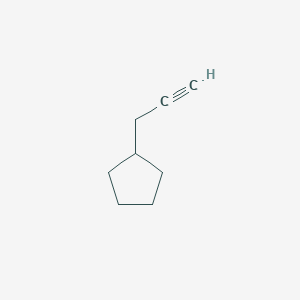

Chemical Structure:

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Boiling Point | 132-134 °C (lit.) | [3][5][6][9] |

| Density | 0.827 g/mL at 25 °C (lit.) | [3][5][6][9] |

| Refractive Index (n20/D) | 1.4490 (lit.) | [3][5][6][9] |

| Flash Point | 69.8 °F (21 °C) | [3][5][10] |

| Water Solubility | Not miscible or difficult to mix | [3][5][9] |

| Vapor Pressure | 11.3 mmHg at 25°C | [9][10] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3] |

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not detailed in the readily available literature, the following are standard methodologies used for such characterizations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is distillation.

-

Apparatus: A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.

-

The boiling point is recorded as the temperature at which the vapor temperature remains constant during the distillation process.

-

-

Note: Since the reported boiling point is 132-134 °C, a standard atmospheric pressure is assumed.[5][6] For high-precision measurements, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Density

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.

-

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).[5]

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped off.

-

The filled pycnometer is reweighed.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

-

Apparatus: An Abbe refractometer, a constant-temperature water bath, a light source (typically a sodium lamp for the D-line, 589 nm), and a sample dropper.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the refractometer prisms is regulated to a specific temperature (e.g., 20 °C) using the circulating water bath.[5]

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed, and the light source is positioned.

-

Looking through the eyepiece, the controls are adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Synthesis and Reactivity

This compound is a useful synthetic intermediate. Its terminal alkyne group allows for reactions such as deprotonation followed by alkylation, coupling reactions (e.g., Sonogashira coupling), and cycloadditions. A plausible synthetic route involves the reaction of a cyclopentyl Grignard reagent with a propargyl halide.

Caption: Synthetic pathway for this compound via Grignard reaction.

Safety and Handling

This compound is classified as a flammable liquid and may be harmful if swallowed.[1]

-

GHS Classification: Highly Flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes serious eye damage (H318).[1]

-

Precautionary Statements: Users should keep the compound away from heat, sparks, and open flames.[10] Protective gloves, clothing, and eye/face protection are mandatory. It should be handled in a well-ventilated area.

-

Storage: Store in a cool, dry place (2-8°C) in a tightly sealed container, preferably under a nitrogen atmosphere to prevent degradation.[3]

References

- 1. (Prop-2-yn-1-yl)cyclopentane | C8H12 | CID 521007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 116279-08-4 [chemicalbook.com]

- 4. This compound (CAS 116279-08-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. echemi.com [echemi.com]

- 6. This compound 97 116279-08-4 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound [stenutz.eu]

- 9. This compound | CAS#:116279-08-4 | Chemsrc [chemsrc.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 3-Cyclopentyl-1-propyne (CAS Number: 116279-08-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopentyl-1-propyne (CAS No. 116279-08-4), a terminal alkyne of significant interest in medicinal chemistry and organic synthesis. This document consolidates its physicochemical properties, outlines key synthetic protocols, and explores its application as a crucial building block in the development of pharmacologically active compounds, with a particular focus on adenosine (B11128) receptor agonists. Detailed experimental procedures and signaling pathway diagrams are provided to support researchers in their drug discovery and development endeavors.

Introduction

This compound, also known as prop-2-ynylcyclopentane, is a valuable reagent in organic synthesis.[1] Its structure, featuring a terminal alkyne and a cyclopentyl group, makes it a versatile building block for introducing both reactivity and specific physicochemical properties into target molecules.[2][3] The terminal alkyne functionality allows for a variety of chemical transformations, including Sonogashira couplings, "click" chemistry, and cycloaddition reactions, enabling the construction of complex molecular architectures.[3] The cyclopentyl moiety can enhance lipophilicity, potentially improving the pharmacokinetic profile of drug candidates.[2] This guide delves into the technical details of this compound, offering a resource for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 116279-08-4 | [4] |

| Molecular Formula | C₈H₁₂ | [4] |

| Molecular Weight | 108.18 g/mol | [4] |

| Boiling Point | 132-134 °C (lit.) | [3] |

| Density | 0.827 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.4490 (lit.) | [3] |

| InChI Key | VBTCAHMANZTRMG-UHFFFAOYSA-N | [4] |

| SMILES | C#CCC1CCCC1 | [5] |

Synthesis and Reactivity

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented, its synthesis can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the alkylation of acetylene (B1199291) with a suitable cyclopentylmethyl halide.

This compound is a versatile intermediate that participates in a range of chemical reactions, primarily leveraging the reactivity of its terminal alkyne group. These reactions include:

-

Oxidation: The alkyne can be oxidized to form diketones or carboxylic acids.[2]

-

Reduction: Hydrogenation of the alkyne can yield the corresponding alkane, cyclopentylpropane.[2]

-

Substitution: The terminal proton of the alkyne is acidic and can be removed by a strong base, allowing for nucleophilic substitution reactions to introduce various functional groups.[2]

-

Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[6]

-

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions to form cyclic compounds.[3]

Application in Drug Discovery and Development

The primary application of this compound in drug discovery lies in its use as a synthon for the preparation of adenosine receptor ligands. The adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are a class of G protein-coupled receptors (GPCRs) that are implicated in a wide range of physiological and pathological processes, making them attractive drug targets.[7]

Synthesis of Adenosine Receptor Agonists

Derivatives of this compound have been incorporated into the structure of adenosine analogues to modulate their affinity and selectivity for different adenosine receptor subtypes. A key example is the synthesis of N⁶-cyclopentyladenosine (CPA) derivatives, which are known to be potent and selective A₁ adenosine receptor agonists.[8]

The synthesis of these derivatives often involves a Sonogashira coupling reaction between this compound and a halogenated adenosine precursor, such as 2-iodoadenosine (B13990).[6]

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide (General Procedure)

This protocol provides a general methodology for the Sonogashira coupling, which can be adapted for the synthesis of various derivatives.

Materials:

-

Aryl halide (e.g., 2-iodoadenosine derivative) (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (B128534) (Et₃N) (3.0 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine to the flask.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add this compound to the cooled reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.[9][10]

Workflow for Sonogashira Coupling:

Caption: General workflow for the Sonogashira coupling reaction.

Biological Activity and Signaling Pathways of Derivatives

Derivatives of this compound, particularly those based on an adenosine scaffold, are primarily investigated for their activity at adenosine receptors. The A₁ and A₃ adenosine receptors, both coupled to inhibitory G proteins (Gᵢ/Gₒ), are of particular interest.[11][12]

A₁ Adenosine Receptor Signaling

Activation of the A₁ adenosine receptor by an agonist, such as a derivative of N⁶-cyclopentyladenosine, initiates a signaling cascade that leads to a decrease in neuronal excitability.[7][13] The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[2] Additionally, A₁ receptor activation can modulate ion channels and activate other signaling pathways, such as the phospholipase C (PLC) pathway.[2][14]

A₁ Adenosine Receptor Signaling Pathway:

References

- 1. atsjournals.org [atsjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 116279-08-4 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N6-Cyclopentyladenosine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ahajournals.org [ahajournals.org]

Technical Data Sheet: 3-Cyclopentyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 3-Cyclopentyl-1-propyne, a valuable building block in organic synthesis. Its terminal alkyne group allows for participation in various regioselective reactions, making it a compound of interest in the development of novel molecules.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₂ | [1][2][3][4][5] |

| Molecular Weight | 108.18 g/mol | [1][2][3][4][5][6] |

Experimental Protocols & Signaling Pathways

The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on the standard atomic weights of its constituent elements. As this is a fundamental calculation, detailed experimental protocols for its determination are not applicable in this context.

Similarly, this compound is a chemical reagent and not a biologically active molecule with a known signaling pathway. Therefore, a signaling pathway diagram is not relevant to the scope of this technical data sheet.

Visualizations

In line with the inapplicability of experimental workflows or signaling pathways to the subject of molecular weight, a graphical visualization is not provided. The core data is most accurately and efficiently presented in the tabular format above.

References

- 1. echemi.com [echemi.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 116279-08-4 [chemicalbook.com]

- 4. This compound (CAS 116279-08-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scbt.com [scbt.com]

- 6. (Prop-2-yn-1-yl)cyclopentane | C8H12 | CID 521007 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyclopentyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopentyl-1-propyne, a valuable building block in organic synthesis. The document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications in medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound, also known as (prop-2-yn-1-yl)cyclopentane, is a terminal alkyne characterized by a cyclopentyl ring attached to a propyne (B1212725) moiety.[1][2][3] Its structure combines a reactive terminal alkyne functionality with a lipophilic cyclopentyl group, making it an attractive starting material for the synthesis of more complex molecules. The terminal alkyne allows for a variety of chemical transformations, including carbon-carbon bond formation, click chemistry, and conversion to other functional groups. These features make this compound a versatile intermediate in the development of new therapeutic agents and other advanced materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂ | [2][4][5] |

| Molecular Weight | 108.18 g/mol | [4][6][7] |

| CAS Number | 116279-08-4 | [2][4] |

| Appearance | Clear, colorless liquid | [8] |

| Boiling Point | 132-134 °C | [6][8][9] |

| Density | 0.827 g/mL at 25 °C | [6][7][9] |

| Refractive Index (n²⁰/D) | 1.4490 | [6][9] |

| SMILES | C#CCC1CCCC1 | [3][6][10] |

| InChI | 1S/C8H12/c1-2-5-8-6-3-4-7-8/h1,8H,3-7H2 | [2][6] |

| InChIKey | VBTCAHMANZTRMG-UHFFFAOYSA-N | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the alkylation of a terminal alkyne. This can be achieved through the reaction of a cyclopentyl Grignard reagent with a propargyl halide, or by reacting the acetylide of propyne with a cyclopentyl halide. A general representation of the latter, more common approach is depicted below.

General Reaction Scheme

The synthesis involves the deprotonation of a terminal alkyne, such as propyne, with a strong base to form a nucleophilic acetylide. This acetylide then undergoes a nucleophilic substitution reaction (Sₙ2) with a cyclopentyl halide.

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a likely procedure for the synthesis of this compound based on the alkylation of propyne with a cyclopentyl halide.

Materials:

-

Propyne (gas or condensed)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Cyclopentyl bromide or cyclopentyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Acetylide Formation:

-

Set up a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer.

-

Under an inert atmosphere (e.g., nitrogen or argon), condense liquid ammonia into the flask.

-

Carefully add sodium amide to the liquid ammonia with stirring until it dissolves.

-

Bubble propyne gas through the solution or add condensed propyne dropwise. The formation of the sodium propynide salt will be evident.[11]

-

-

Alkylation:

-

Dissolve cyclopentyl bromide or iodide in an anhydrous solvent like diethyl ether or THF in a dropping funnel.

-

Add the cyclopentyl halide solution dropwise to the stirred suspension of sodium propynide in liquid ammonia. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, allow the reaction mixture to stir for several hours to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium amide.

-

Allow the ammonia to evaporate.

-

Add water and an organic solvent (e.g., diethyl ether) to the residue to extract the product.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Spectroscopic Data

-

¹H NMR: The proton spectrum would be expected to show a triplet for the acetylenic proton (C≡C-H) around 1.8-2.0 ppm. The methylene (B1212753) protons adjacent to the alkyne (C-CH₂-C≡) would likely appear as a doublet around 2.1-2.3 ppm. The methine proton on the cyclopentyl ring attached to the propyne group would be a multiplet, and the remaining cyclopentyl protons would appear as complex multiplets in the upfield region (typically 1.0-1.8 ppm).

-

¹³C NMR: The carbon spectrum would show characteristic peaks for the acetylenic carbons, with the terminal carbon (≡C-H) appearing around 68-72 ppm and the internal alkyne carbon (C-C≡) around 80-85 ppm. The carbons of the cyclopentyl ring and the methylene bridge would appear in the aliphatic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum would be characterized by a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A weak to medium absorption band around 2100-2140 cm⁻¹ would indicate the C≡C triple bond stretch. The C-H stretching vibrations of the cyclopentyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis.[1] Its terminal alkyne functionality is particularly useful for:

-

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted-1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

-

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted alkynes.

-

Alkynylation Reactions: The acetylide can be used as a nucleophile to attack various electrophiles, such as aldehydes, ketones, and epoxides, to introduce the propargyl group into other molecules.[12]

The cyclopentyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability of drug candidates. The combination of these features makes this compound a valuable tool for medicinal chemists in the design and synthesis of novel bioactive compounds.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This guide provides essential information on its properties and a detailed protocol for its synthesis, which should aid researchers in its effective utilization. The unique combination of a reactive terminal alkyne and a lipophilic cyclopentyl moiety makes it a valuable component in the synthetic chemist's toolbox for the construction of complex and biologically active molecules.

References

- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. 3-シクロペンチル-1-プロピン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 116279-08-4 [chemicalbook.com]

- 9. This compound | CAS#:116279-08-4 | Chemsrc [chemsrc.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

Spectroscopic Profile of 3-Cyclopentyl-1-propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the terminal alkyne, 3-Cyclopentyl-1-propyne. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic information generated from validated computational models. These predictions, combined with detailed general experimental protocols, offer valuable insights for the characterization and utilization of this compound in research and development.

Physicochemical Properties

This compound is a flammable liquid with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol . It is a useful synthetic building block, particularly in reactions involving its terminal alkyne functionality.

| Property | Value | Reference |

| CAS Number | 116279-08-4 | |

| Molecular Formula | C₈H₁₂ | |

| Molecular Weight | 108.18 g/mol | |

| Density | 0.827 g/mL at 25 °C | |

| Boiling Point | 132-134 °C | |

| Refractive Index | n20/D 1.4490 | |

| SMILES | C#CCC1CCCC1 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using computational prediction tools and should be considered as estimates.

¹H NMR (Proton Nuclear Magnetic Resonance)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.25 | t | 1H | H-1 (≡C-H) |

| ~2.15 | d | 2H | H-3 (-C≡C-CH₂-) |

| ~1.90 | m | 1H | H-4 (Cyclopentyl CH) |

| ~1.75-1.50 | m | 4H | Cyclopentyl CH₂ |

| ~1.30-1.10 | m | 4H | Cyclopentyl CH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~84.0 | C-2 (-C≡C-) |

| ~68.0 | C-1 (≡C-H) |

| ~40.0 | C-4 (Cyclopentyl CH) |

| ~32.0 | Cyclopentyl CH₂ |

| ~25.0 | Cyclopentyl CH₂ |

| ~22.0 | C-3 (-C≡C-CH₂-) |

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3310 | Strong, Sharp | ≡C-H stretch (Terminal alkyne) |

| ~2960-2870 | Strong | C-H stretch (Cyclopentyl) |

| ~2120 | Weak | -C≡C- stretch |

| ~1450 | Medium | CH₂ bend (Cyclopentyl) |

MS (Mass Spectrometry)

Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 108 | [M]⁺ (Molecular ion) |

| 93 | [M-CH₃]⁺ |

| 79 | [M-C₂H₅]⁺ |

| 67 | [C₅H₇]⁺ (Cyclopentenyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrument : A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and 1024-4096 scans.

-

-

Processing : Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

FT-IR Spectroscopy

-

Sample Preparation : As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument : A Fourier-transform infrared spectrometer.

-

Acquisition :

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded plates in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection : Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational spectroscopic dataset for this compound. While the data presented is based on computational predictions, it serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Experimental verification of this data is recommended for rigorous structural confirmation.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Cyclopentyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-cyclopentyl-1-propyne. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure with its corresponding proton environments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established chemical shift principles and typical coupling constants for similar molecular fragments. The molecule, with the structure C₈H₁₂, presents several distinct proton environments.[1][2][3] The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~1.8 - 2.0 | Triplet (t) | ~2.5 | 1H |

| H-3 | ~2.2 - 2.4 | Doublet (d) | ~2.5 | 2H |

| H-4 | ~1.9 - 2.1 | Multiplet (m) | - | 1H |

| H-5, H-5' | ~1.5 - 1.7 | Multiplet (m) | - | 4H |

| H-6, H-6' | ~1.2 - 1.4 | Multiplet (m) | - | 4H |

-

Acetylenic Proton (H-1): The terminal alkyne proton is expected to appear as a triplet in the range of δ 1.8-2.0 ppm due to long-range coupling with the propargylic protons (H-3).[4][5][6]

-

Propargylic Protons (H-3): These protons, being adjacent to both the cyclopentyl ring and the alkyne, are predicted to resonate as a doublet around δ 2.2-2.4 ppm, coupled to the acetylenic proton.

-

Cyclopentyl Protons (H-4, H-5, H-6): The protons on the cyclopentyl ring will exhibit complex multiplets due to spin-spin coupling among themselves. The methine proton (H-4) is expected to be the most downfield of the ring protons, appearing as a multiplet around δ 1.9-2.1 ppm. The methylene (B1212753) protons of the cyclopentyl ring (H-5, H-5', H-6, H-6') will appear as overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2 and 1.7 ppm.[7][8]

Experimental Protocols

The following section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.[9][10]

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion and resolution.

-

Probe: A standard 5 mm broadband probe is suitable.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds between scans is recommended.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds will ensure good resolution.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for a ¹H NMR spectrum.

-

Pulse Width: A 90° pulse should be calibrated for the specific probe being used.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum should be manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: The relative areas under each peak are integrated to determine the ratio of protons in each environment.

-

Peak Picking: The chemical shift of each peak is determined.

Visualization of Proton Environments

The following diagram illustrates the molecular structure of this compound and the distinct proton environments, which correspond to the signals in the ¹H NMR spectrum.

References

- 1. This compound [stenutz.eu]

- 2. This compound [webbook.nist.gov]

- 3. (Prop-2-yn-1-yl)cyclopentane | C8H12 | CID 521007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. The Duke NMR Center Coupling constants [sites.duke.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Cyclopentyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Cyclopentyl-1-propyne. Due to the absence of readily available experimental spectra in public databases, this document leverages computational prediction methods to offer valuable insights for the structural elucidation and characterization of this compound. This guide is intended to support researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Predicted 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound have been predicted using established computational algorithms. The data is summarized in the table below, with each carbon atom assigned according to standard IUPAC nomenclature.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (≡CH) | ~68.5 |

| C2 (C≡C) | ~84.0 |

| C3 (-CH₂-) | ~20.5 |

| C4 (-CH-) | ~38.0 |

| C5, C9 (-CH₂-) | ~32.5 |

| C6, C8 (-CH₂-) | ~25.0 |

Note: These values are predicted and may vary slightly from experimental results.

Structural Assignment and Predicted Spectrum

The structure of this compound with the corresponding carbon atom numbering for NMR assignment is depicted below. The predicted chemical shifts are influenced by the electronic environment of each carbon. The sp-hybridized carbons of the alkyne group (C1 and C2) are expected to resonate in the characteristic downfield region for alkynes. The chemical shifts of the cyclopentyl ring carbons are influenced by their substitution and proximity to the propyne (B1212725) group.

Experimental Protocol for 13C NMR Spectroscopy

While the data presented is predictive, the following outlines a standard experimental protocol for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent. A common and suitable solvent is deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

-

A standard modern NMR spectrometer with a proton frequency of 300 MHz or higher is recommended. The corresponding 13C frequency would be approximately 75 MHz.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used to obtain a proton-decoupled 13C spectrum, where each unique carbon appears as a singlet.

-

Spectral Width: A spectral width of approximately 200-250 ppm is appropriate to cover the expected range of chemical shifts for both aliphatic and alkynyl carbons.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, particularly the quaternary alkyne carbon.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (typically ranging from 128 to 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum using the solvent peak (for CDCl₃, the triplet is centered at approximately 77.16 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.0 ppm.

-

Perform baseline correction.

Logical Workflow for 13C NMR Prediction and Analysis

The process of predicting and analyzing the 13C NMR spectrum of a novel or uncharacterized compound like this compound follows a logical workflow. This can be visualized as follows:

This guide provides a foundational understanding of the expected 13C NMR characteristics of this compound. While computational predictions are a powerful tool, experimental verification remains the gold standard for structural elucidation. The provided protocol offers a robust starting point for researchers to acquire empirical data for this compound.

IR spectroscopy of terminal alkynes like 3-Cyclopentyl-1-propyne

An In-depth Technical Guide to the Infrared Spectroscopy of Terminal Alkynes: A Case Study of 3-Cyclopentyl-1-propyne

For researchers, scientists, and professionals engaged in drug development and chemical analysis, infrared (IR) spectroscopy serves as a powerful tool for the elucidation of molecular structures. This guide provides a detailed examination of the characteristic IR spectral features of terminal alkynes, using this compound as a representative example. The distinct vibrational modes of the carbon-carbon triple bond (C≡C) and the adjacent sp-hybridized carbon-hydrogen bond (≡C-H) give rise to highly diagnostic absorption bands.

Core Principles of Alkyne IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies of radiation absorbed are characteristic of the types of chemical bonds and functional groups present in the molecule.

For terminal alkynes, the two most prominent and informative absorption bands are:

-

≡C-H Stretch: This absorption is due to the stretching vibration of the hydrogen atom directly attached to a carbon atom of the triple bond. It appears as a strong and sharp peak, which is a hallmark of a terminal alkyne.[1][2]

-

C≡C Stretch: The stretching of the carbon-carbon triple bond results in an absorption band in a region of the spectrum where few other functional groups absorb.[2][3] The intensity of this band is typically weaker in symmetrical or nearly symmetrical internal alkynes, but it is more pronounced in terminal alkynes.[4]

In addition to these key signals, the IR spectrum of a molecule like this compound will also exhibit absorptions corresponding to the C-H bonds of the cyclopentyl ring and the methylene (B1212753) bridge.

Characteristic IR Absorption Frequencies for Terminal Alkynes

The following table summarizes the key quantitative data for the IR absorption bands relevant to the analysis of terminal alkynes such as this compound.

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity | Peak Shape |

| ≡C-H Stretch | Terminal Alkyne | 3330 - 3270 | Strong | Sharp |

| C≡C Stretch | Alkyne | 2260 - 2100 | Weak to Medium | Sharp |

| sp³ C-H Stretch | Alkane | 3000 - 2850 | Strong | Sharp |

| ≡C-H Bend | Terminal Alkyne | 700 - 610 | Strong | Broad |

| CH₂ Bend (Scissoring) | Alkane | ~1470 - 1450 | Medium | Sharp |

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Logical Relationship of Structure to IR Spectrum

The structural features of a terminal alkyne like this compound directly correlate to its observed IR spectrum. The presence of the terminal alkyne group is unequivocally identified by the co-occurrence of the sharp ≡C-H stretch and the C≡C stretch. The saturated cyclopentyl ring contributes to the strong sp³ C-H stretching absorptions.

Caption: Correlation between the functional groups in this compound and their characteristic IR peaks.

Experimental Protocol for Acquiring the IR Spectrum of this compound

As this compound is a liquid at room temperature, its IR spectrum can be conveniently obtained using the neat liquid sampling technique.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Kimwipes

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Desiccator for storing salt plates

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Place a clean, dry pair of salt plates in the spectrometer's sample holder.

-

Acquire a background spectrum to account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the salt plates.

-

-

Sample Preparation:

-

Sample Analysis:

-

Place the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.

-

Acquire the IR spectrum of the sample.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the terminal alkyne and alkane functional groups.

-

-

Cleaning:

-

Thoroughly clean the salt plates with a volatile solvent like acetone or isopropanol (B130326) and a Kimwipe.[9]

-

Return the clean, dry plates to a desiccator to prevent fogging from atmospheric moisture.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining the IR spectrum of a liquid sample like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. homework.study.com [homework.study.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Cyclopentyl-1-propyne

Abstract: This technical guide outlines the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound (C₈H₁₂; Molecular Weight: 108.18 g/mol ). While a publicly available mass spectrum for this specific compound is not available, a detailed fragmentation pattern can be reliably predicted based on the well-documented behavior of its constituent functional groups: a terminal alkyne and an alkyl-substituted cyclopentane (B165970) ring. This document provides a generalized experimental protocol for sample analysis, details the primary fragmentation mechanisms, presents the predicted data in a structured format, and illustrates the fragmentation cascade using a logical diagram.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule. In the ion source of a mass spectrometer, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form an energetically unstable molecular ion (M•⁺). This excess energy induces extensive fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), and their relative abundances are plotted to generate a mass spectrum. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

For this compound, the fragmentation is governed by the preferential ionization of the π-system of the alkyne and the subsequent cleavage of bonds influenced by both the cyclopentyl and propynyl (B12738560) moieties.

Generalized Experimental Protocol for EI-MS Analysis

This section provides a typical methodology for analyzing a volatile liquid sample like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

2.1 Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization (EI) source.

2.2 Sample Preparation

-

Prepare a dilute solution of this compound (approx. 100 µg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

2.3 GC-MS Parameters

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Transfer Line Temperature: 280°C

2.4 Mass Spectrometer Parameters

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 35 to 200.

-

Scan Rate: 2 scans/second.

-

Data Acquisition: The system acquires mass spectra continuously throughout the GC run. The spectrum corresponding to the chromatographic peak for this compound is extracted for analysis.

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 108) is predicted to follow several key pathways, driven by the formation of stable carbocations and radicals.

3.1 Molecular Ion (M•⁺)

-

m/z 108: The molecular ion is formed by the loss of a single electron, typically from the high-energy π-bond of the alkyne. Its abundance may be moderate due to the multiple favorable fragmentation routes available.

3.2 Primary Fragmentation Mechanisms

-

Loss of Acetylenic Hydrogen (M-1): Terminal alkynes frequently exhibit an intense M-1 peak due to the loss of the acidic acetylenic hydrogen atom, forming a stable C₈H₁₁⁺ cation.[1][2]

-

[M-H]⁺ at m/z 107

-

-

Alpha-Cleavage to the Alkyne: This is a dominant pathway for alkynes, involving the cleavage of the bond between the α and β carbons relative to the triple bond.[1] In this molecule, this corresponds to the cleavage of the bond connecting the cyclopentyl ring to the propargyl methylene (B1212753) group. This cleavage can occur in two ways:

-

Formation of the Cyclopentyl Cation (m/z 69): Loss of a propargyl radical (•CH₂C≡CH, mass 39) results in the stable secondary cyclopentyl cation. This is expected to be a major fragment.[3][4]

-

Formation of the Propargyl Cation (m/z 39): Loss of a cyclopentyl radical (•C₅H₉, mass 69) generates the resonance-stabilized propargyl cation.[1][5][6] This ion is a hallmark of terminal alkynes and is expected to be a significant peak in the spectrum.

-

3.3 Secondary Fragmentation (Ring Cleavage) The fragment ions containing the cyclopentyl ring, particularly the cyclopentyl cation at m/z 69, will undergo further fragmentation.

-

Loss of Ethene: A characteristic fragmentation of cyclopentyl systems is the loss of a neutral ethene molecule (C₂H₄, mass 28) to form a stable allyl or cyclopropyl (B3062369) cation.[3][4][7]

-

[C₅H₉]⁺ (m/z 69) → [C₃H₅]⁺ (m/z 41) + C₂H₄

-

The fragment at m/z 41 ([C₃H₅]⁺) is predicted to be a highly abundant ion, potentially the base peak.

-

The logical flow of these primary fragmentation events is illustrated in the diagram below.

References

- 1. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

- 2. youtube.com [youtube.com]

- 3. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 4. youtube.com [youtube.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 7. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Purity and Assay of Commercial 3-Cyclopentyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity and assay of commercial 3-Cyclopentyl-1-propyne (CAS No. 116279-08-4), a key building block in pharmaceutical and organic synthesis. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for quality control. The provided experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are intended to serve as a practical resource for researchers and drug development professionals to ensure the quality and consistency of this critical raw material.

Introduction

This compound is a terminal alkyne of significant interest in medicinal chemistry and drug development due to its utility in click chemistry and as a precursor for various heterocyclic compounds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, impact product yield and quality, and introduce potential toxins in drug manufacturing processes. This guide details the analytical methods for assessing the purity and confirming the identity of commercial this compound.

Commercial Purity Specifications

Commercial grades of this compound are typically offered with a purity of 97% to 99%. The assay is commonly performed using Gas Chromatography with a Flame Ionization Detector (GC-FID), and identity is confirmed by GC-MS.

Table 1: Typical Commercial Specifications for this compound

| Parameter | Specification Range | Typical Analytical Method |

| Purity (Assay) | ≥ 97.0% | Gas Chromatography (GC-FID) |

| Identity | Conforms to structure | GC-MS, ¹H NMR, ¹³C NMR |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Refractive Index (n20/D) | 1.447 - 1.451 | Refractometry |

| Boiling Point | 132 - 134 °C | Distillation |

Potential Impurities

Understanding the synthesis of this compound is crucial for identifying potential impurities. A common synthetic route involves the reaction of a cyclopentyl halide (e.g., cyclopentyl bromide) with a propargyl Grignard reagent (propargylmagnesium bromide).

Based on this synthesis, potential impurities may include:

-

Unreacted Starting Materials: Cyclopentyl bromide.

-

Solvent Residues: Tetrahydrofuran (THF), Diethyl ether.

-

Byproducts of the Grignard Reagent: Allenic and acetylenic coupling products.

-

Homocoupling Products: Bicyclopentyl.

-

Isomers: 1-Cyclopentyl-1-propyne (if isomerization occurs).

Table 2: Potential Impurities in Commercial this compound

| Impurity Name | Chemical Structure | Origin | Potential Analytical Detection Method |

| Cyclopentyl bromide | C₅H₉Br | Unreacted starting material | GC-MS |

| Tetrahydrofuran (THF) | C₄H₈O | Residual solvent | GC-MS, ¹H NMR |

| Bicyclopentyl | C₁₀H₁₈ | Homocoupling of cyclopentyl Grignard reagent | GC-MS |

| 1,5-Hexadiyne | C₆H₆ | Coupling of propargyl Grignard reagent | GC-MS |

Experimental Protocols

Purity Determination and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound (assay) and for the identification and semi-quantification of volatile impurities.

4.1.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For the analysis of the commercial sample, prepare a solution at a concentration of approximately 100 µg/mL in the same solvent.

4.1.2. GC-MS Parameters

Table 3: GC-MS Method Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 35 - 350 |

| Solvent Delay | 3 minutes |

4.1.3. Data Analysis

-

Assay: The purity of this compound is determined by the area percent method, assuming all components have a similar response factor with a flame ionization detector (if used for quantification).

-

Impurity Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound and for the detection of non-volatile impurities.

4.2.1. Sample Preparation

-

Dissolve approximately 10-20 mg of the this compound sample in 0.6 - 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is desired.

-

Transfer the solution to a 5 mm NMR tube.

4.2.2. NMR Spectrometer Parameters

Table 4: NMR Method Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 25 °C | 25 °C |

| Pulse Angle | 30° | 30° |

| Acquisition Time | 4 seconds | 1-2 seconds |

| Relaxation Delay | 1 second | 2 seconds |

| Number of Scans | 16 | 1024 (or more) |

4.2.3. Expected Chemical Shifts

Table 5: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C≡CH | ~1.9 - 2.1 (t) | ~68 - 70 |

| C≡C H | ~82 - 84 | |

| -CH₂-C≡ | ~2.2 - 2.4 (d) | ~28 - 30 |

| Cyclopentyl-CH | ~1.8 - 2.0 (m) | ~38 - 40 |

| Cyclopentyl-CH₂ | ~1.4 - 1.8 (m) | ~32 - 34 |

| Cyclopentyl-CH₂ | ~1.1 - 1.4 (m) | ~25 - 27 |

Visualizations

Synthesis and Impurity Formation Pathway

Caption: Synthesis route and potential impurity formation.

Analytical Workflow for Quality Control

Caption: QC workflow for this compound.

Conclusion

The quality of this compound is a critical factor in its application, particularly in the synthesis of active pharmaceutical ingredients. This guide provides a framework for the analytical assessment of this important chemical building block. The detailed protocols for GC-MS and NMR analysis, along with an understanding of potential impurities, will enable researchers and drug development professionals to confidently assess the purity and identity of commercial this compound, ensuring the integrity of their research and manufacturing processes.

A Technical Guide to the Solubility of 3-Cyclopentyl-1-propyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyclopentyl-1-propyne. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on physicochemical principles, presents illustrative data, and details a standardized experimental protocol for determining solubility.

Introduction to this compound

This compound (CAS No: 116279-08-4) is a terminal alkyne with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol .[1][2] Its structure consists of a nonpolar cyclopentyl ring and a short propyl chain, terminated by a weakly polar carbon-carbon triple bond. This structure dictates its solubility behavior, making it a useful building block in organic synthesis, particularly where regioselective reactions are explored.[3] Physical properties include a boiling point of 132-134 °C and a density of approximately 0.827 g/mL at 25 °C.[1][2][3]

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like." this compound is a predominantly nonpolar molecule. The large hydrocarbon portion (cyclopentyl and propyl groups) results in significant van der Waals forces. While the terminal alkyne group provides a slight dipole moment, the molecule's overall character is hydrophobic.

Based on these characteristics, its solubility profile can be predicted:

-

High Solubility: Expected in nonpolar or weakly polar organic solvents such as hexane, toluene, ether, and chlorinated solvents.[4]

-

Limited Solubility: Expected in polar aprotic solvents like acetone (B3395972) or ethyl acetate.

-

Poor Solubility/Immiscibility: Expected in highly polar protic solvents like water, methanol, and ethanol.[1][3][4][5] Several sources explicitly state it is not miscible or is difficult to mix with water.[1][3][5]

Illustrative Solubility Data

While specific experimental data is not widely published, the following table presents hypothetical yet realistic solubility values for this compound at 25°C to illustrate its expected behavior. These values are for demonstrative purposes and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Hexane | Nonpolar | > 50 (Miscible) |

| Toluene | Nonpolar (Aromatic) | > 50 (Miscible) |

| Diethyl Ether | Weakly Polar | > 40 |

| Dichloromethane | Polar Aprotic | > 35 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 30 |

| Acetone | Polar Aprotic | ~15 |

| Acetonitrile | Polar Aprotic | ~10 |

| Ethanol | Polar Protic | < 5 |

| Methanol | Polar Protic | < 2 |

| Water | Polar Protic | < 0.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound using the isothermal equilibrium method, a common and reliable technique.[6]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-capped test tubes (20 mL)

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid or liquid is necessary to ensure saturation.[6]

-

Solvent Addition: Add a precisely measured volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature bath (e.g., 25°C ± 0.1°C) with continuous agitation (shaking or stirring). The system should be allowed to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

-

Sample Collection: After equilibration, cease agitation and allow the excess solute to settle for several hours at the same constant temperature.[6] Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately pass the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Replication: Perform the entire experiment in triplicate to ensure the reproducibility of the results.[7]

Visualizing the Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Cyclopentyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 3-Cyclopentyl-1-propyne (CAS No. 116279-08-4). The information is intended to support its safe use in research and development environments.

Chemical and Physical Properties

This compound is a terminal alkyne that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive alkyne group and a hydrophobic cyclopentyl moiety, makes it a compound of interest in medicinal chemistry.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ | [2][3][4][5][6] |

| Molecular Weight | 108.18 g/mol | [2][3][4][5][6] |

| CAS Number | 116279-08-4 | [2][3][4][5][6] |

| Appearance | Colorless liquid | N/A |

| Density | 0.827 g/mL at 25°C | [2][3][4][5][7] |

| Boiling Point | 132-134°C | [2][3][4][7][8] |

| Flash Point | 21°C (69.8°F) | [3][4][8] |

| Refractive Index (n20/D) | 1.4490 | [2][3][4][7] |

| Water Solubility | Not miscible or difficult to mix | [2][7][8] |

| Vapor Pressure | 11.3 mmHg at 25°C | [2] |

| LogP | 2.19990 | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, harmful if swallowed, and causes serious eye damage.[3][4][9][10]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour | [3][4][9][10] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3][4][9][10] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [3][4][9][10] |

Pictograms:

-

Flame (GHS02)

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

Precautionary Statements

Safe handling of this compound requires adherence to the following precautionary measures:

-

Prevention: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9] Keep the container tightly closed.[9] Ground and bond container and receiving equipment.[9] Use explosion-proof electrical, ventilating, and lighting equipment.[9] Use non-sparking tools.[9] Take action to prevent static discharges.[9] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[9] Wear protective gloves, protective clothing, eye protection, and face protection.[3][9]

-

Response:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9]

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

-

In case of fire: Use dry chemical, carbon dioxide, or foam to extinguish.[11]

-

-

Storage: Store in a well-ventilated place. Keep cool.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

-

Handling: Handle in a well-ventilated place.[9] Wear suitable protective clothing, including chemical-impermeable gloves, and eye/face protection.[3][9] Avoid contact with skin and eyes.[9] Avoid the formation of dust and aerosols.[9] Use non-sparking tools and prevent fire caused by electrostatic discharge.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.[11] Incompatible materials include acids and bases.[11]

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Sₙ2 reaction between a propargyl Grignard reagent and a cyclopentyl halide (e.g., cyclopentyl bromide).[2]

Reaction:

Propargylmagnesium bromide + Cyclopentyl bromide → this compound + MgBr₂

Materials:

-

Magnesium turnings

-

Mercuric chloride (catalyst)

-

Propargyl bromide (3-bromopropyne)

-

Cyclopentyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

Representative Protocol:

This protocol is based on general procedures for Grignard reactions with propargyl bromide and should be adapted and optimized for specific laboratory conditions.

-

Grignard Reagent Formation: An oven-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under a nitrogen atmosphere is charged with magnesium turnings and a small crystal of iodine or a catalytic amount of mercuric chloride.[6] A small amount of a solution of propargyl bromide in anhydrous diethyl ether is added to initiate the reaction. Once initiated, the remaining propargyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

Alkylation Reaction: The freshly prepared propargylmagnesium bromide solution is cooled (e.g., to 0°C).[2] A solution of cyclopentyl bromide in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction temperature should be carefully controlled to prevent side reactions.[2]

-

Workup: After the addition is complete, the reaction mixture is stirred until completion (monitored by TLC or GC). The reaction is then quenched by slowly pouring it into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to dissolve the magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation to yield this compound.

Synthesis Diagram

Caption: Synthesis pathway for this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse affected areas with water.[9]

-

Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[11] Water mist may be used to cool closed containers.[11]

-

Specific Hazards: The substance is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[11]